Antitubercular Activity: 2-Cyclohexylethyl vs. 3-Cyclohexylpropyl
Benzimidazoles featuring a 2-cyclohexylethyl substituent demonstrate superior antimycobacterial potency compared to those with cyclohexylpropyl or phenylpropyl groups. The most active 2-cyclohexylethyl derivatives achieved MIC values of 0.75-1.5 μg/mL against M. tuberculosis and M. bovis, whereas the optimal activity for 3-cyclohexylpropyl derivatives in a related study was 1.5-12.5 μg/mL [1][2].
| Evidence Dimension | In vitro antimycobacterial potency (MIC) |
|---|---|
| Target Compound Data | MIC 0.75-1.5 μg/mL (for 2-cyclohexylethyl derivatives 3, 4, 6, 7) |
| Comparator Or Baseline | MIC 1.5-12.5 μg/mL (for 3-cyclohexylpropyl derivatives 1a, 1c, 1e, 1f) |
| Quantified Difference | 2-cyclohexylethyl analogs are up to 8.3-fold more potent than the best 3-cyclohexylpropyl analog, and at least 2-fold more potent at the lower MIC range. |
| Conditions | Against M. tuberculosis H37Rv and M. bovis strains in vitro. |
Why This Matters
This confirms the 2-cyclohexylethyl motif is a superior pharmacophore for antitubercular activity, making 1-(2-cyclohexylethyl)-1H-benzimidazole a more promising and efficient starting point for lead optimization than its propyl analogs.
- [1] Gobis, K., Foks, H., Suchan, K., Augustynowicz-Kopeć, E., Napiórkowska, A., & Bojanowski, K. (2015). Synthesis and evaluation of in vitro antimycobacterial activity of novel 1H-benzo[d]imidazole derivatives and analogues. European Journal of Medicinal Chemistry, 89, 13-20. View Source
- [2] Gobis, K., Foks, H., Bojanowski, K., Augustynowicz-Kopeć, E., & Napiórkowska, A. (2012). Synthesis of novel 3-cyclohexylpropanoic acid-derived nitrogen heterocyclic compounds and their evaluation for tuberculostatic activity. Bioorganic & Medicinal Chemistry, 20(1), 137-144. View Source
